molecular formula C11H8N2O B188582 3-Acetyl-indole-5-carbonitrile CAS No. 17380-19-7

3-Acetyl-indole-5-carbonitrile

Cat. No.: B188582
CAS No.: 17380-19-7
M. Wt: 184.19 g/mol
InChI Key: OZQLJNFXIPOLHE-UHFFFAOYSA-N
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Description

3-Acetyl-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-indole-5-carbonitrile typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the acetylation of indole-5-carbonitrile using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Acetyl-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-indole-5-carbonitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives. Its acetyl and nitrile groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

3-acetyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQLJNFXIPOLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169662
Record name Indole-5-carbonitrile, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-19-7
Record name Indole-5-carbonitrile, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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